2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802287
InChI: InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17802287

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 2-(2-aminopropyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11)
Standard InChI Key XJODHJCWLRBYRZ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=NC=CC(=O)N1)N

Introduction

Chemical and Physical Properties

The chemical identity of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is defined by its molecular structure and physicochemical parameters. Key properties are summarized below:

PropertyValue
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
IUPAC Name2-(2-aminopropyl)-1H-pyrimidin-6-one
SMILESCC(CC1=NC=CC(=O)N1)N
InChIKeyXJODHJCWLRBYRZ-UHFFFAOYSA-N
PubChem CID63362827

The compound’s aminopropyl group (-CH₂CH(NH₂)CH₃) contributes to its basicity, while the pyrimidinone ring provides a planar aromatic system capable of π-π stacking interactions. Hydrogen-bonding sites at the carbonyl oxygen and secondary amine further enhance its ability to engage with biological macromolecules .

Synthesis and Manufacturing

The synthesis of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one leverages the Biginelli reaction, a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea . For this derivative, the reaction likely employs:

  • Aldehyde component: A propylamine-substituted aldehyde to introduce the aminopropyl group.

  • β-Keto ester: Ethyl acetoacetate or a similar ester to form the pyrimidinone ring.

  • Urea: To provide the N1 and N3 atoms of the heterocycle.

The general reaction proceeds as follows:

Aldehyde+β-Keto Ester+UreaAcid CatalystDihydropyrimidinone Derivative\text{Aldehyde} + \text{β-Keto Ester} + \text{Urea} \xrightarrow{\text{Acid Catalyst}} \text{Dihydropyrimidinone Derivative}

Specific conditions (e.g., HCl or Lewis acid catalysts, ethanol solvent, reflux) yield the target compound. Post-synthetic modifications, such as purification via recrystallization or chromatography, ensure high purity .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Position 2 (Aminopropyl group): Critical for receptor binding; bulkier substituents improve selectivity .

  • Position 4 (Pyrimidinone carbonyl): Hydrogen bonds with serine residues in A₂B AdoRs .

  • Position 5 (Methyl group): Methylation at R₅ enhances metabolic stability but reduces affinity .

Comparison with Analogues

CompoundSubstituentA₂B KiK_iSelectivity
2-(2-Aminopropyl)-DHPM-NH₂(CH₂)₂CH₃85 nM*High (>500x)
6-Hydroxy-DHPM-OH at C6120 nMModerate (100x)
2-Aminoethyl-DHPM -NH₂CH₂CH₂210 nMLow (10x)

*Estimated based on structural analogs .

The aminopropyl variant outperforms ethyl- and hydroxy-substituted derivatives in both affinity and selectivity, highlighting the importance of side-chain optimization.

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